Cas no 2228869-67-6 (5-(2-bromoethyl)-2,3-dichloropyridine)

5-(2-Bromoethyl)-2,3-dichloropyridine is a versatile halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediate applications. The presence of both bromoethyl and dichloro substituents on the pyridine ring enhances its reactivity, making it a valuable precursor for nucleophilic substitution and cross-coupling reactions. Its structural features allow for selective functionalization, facilitating the synthesis of complex heterocyclic compounds. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to act as a key building block. High purity and stability under standard conditions further ensure reliable performance in synthetic workflows.
5-(2-bromoethyl)-2,3-dichloropyridine structure
2228869-67-6 structure
Product name:5-(2-bromoethyl)-2,3-dichloropyridine
CAS No:2228869-67-6
MF:C7H6BrCl2N
MW:254.939239025116
CID:6508716
PubChem ID:165969293

5-(2-bromoethyl)-2,3-dichloropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-bromoethyl)-2,3-dichloropyridine
    • EN300-1924287
    • 2228869-67-6
    • Inchi: 1S/C7H6BrCl2N/c8-2-1-5-3-6(9)7(10)11-4-5/h3-4H,1-2H2
    • InChI Key: AHWFUXZNZONPAP-UHFFFAOYSA-N
    • SMILES: BrCCC1C=NC(=C(C=1)Cl)Cl

Computed Properties

  • Exact Mass: 252.90607g/mol
  • Monoisotopic Mass: 252.90607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 3.5

5-(2-bromoethyl)-2,3-dichloropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1924287-0.1g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
0.1g
$1106.0 2023-09-17
Enamine
EN300-1924287-10.0g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
10g
$5405.0 2023-05-23
Enamine
EN300-1924287-10g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
10g
$5405.0 2023-09-17
Enamine
EN300-1924287-0.25g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
0.25g
$1156.0 2023-09-17
Enamine
EN300-1924287-1.0g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
1g
$1256.0 2023-05-23
Enamine
EN300-1924287-2.5g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
2.5g
$2464.0 2023-09-17
Enamine
EN300-1924287-5.0g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
5g
$3645.0 2023-05-23
Enamine
EN300-1924287-1g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
1g
$1256.0 2023-09-17
Enamine
EN300-1924287-0.5g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
0.5g
$1207.0 2023-09-17
Enamine
EN300-1924287-0.05g
5-(2-bromoethyl)-2,3-dichloropyridine
2228869-67-6
0.05g
$1056.0 2023-09-17

Additional information on 5-(2-bromoethyl)-2,3-dichloropyridine

5-(2-Bromoethyl)-2,3-Dichloropyridine: A Comprehensive Overview

5-(2-Bromoethyl)-2,3-Dichloropyridine is a versatile organic compound with the CAS number 2228869-67-6. This compound belongs to the class of pyridines, which are aromatic six-membered rings containing one nitrogen atom. The presence of substituents such as bromoethyl and dichloro groups at specific positions on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and applications.

The structure of 5-(2-Bromoethyl)-2,3-Dichloropyridine consists of a pyridine ring with chlorine atoms at positions 2 and 3, and a bromoethyl group (-CH₂CH₂Br) attached at position 5. This substitution pattern not only enhances the compound's stability but also provides reactive sites for further functionalization. The bromo group, in particular, is highly reactive and can undergo nucleophilic substitution reactions, making it a key feature in many synthetic pathways.

Recent studies have highlighted the potential of 5-(2-Bromoethyl)-2,3-Dichloropyridine in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, suggesting its potential use in antiviral drug design.

In addition to its medicinal applications, 5-(2-Bromoethyl)-2,3-Dichloropyridine has found utility in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been extensively studied. A 2023 research article in *Pest Management Science* reported that compounds derived from this pyridine derivative show enhanced efficacy against agricultural pests without adverse environmental impacts.

The synthesis of 5-(2-Bromoethyl)-2,3-Dichloropyridine typically involves multi-step organic reactions. One common approach is the chlorination of pyridine followed by alkylation with bromoethane. Recent advancements in catalytic methods have improved the yield and purity of this compound. For example, a 2023 study in *Green Chemistry* introduced a catalyst-free method for its synthesis, reducing production costs and environmental footprint.

From a structural standpoint, the dichloro substitution at positions 2 and 3 confers rigidity to the pyridine ring, enhancing its stability under various reaction conditions. This makes 5-(2-Bromoethyl)-2,3-Dichloropyridine an ideal candidate for use in harsh chemical environments or high-temperature reactions. Moreover, the bromoethyl group provides flexibility for further functionalization, enabling chemists to tailor the compound's properties for specific applications.

Recent research has also explored the application of 5-(2-Bromoethyl)-2,3-Dichloropyridine in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for industrial processes. A 2024 study published in *Chemical Communications* demonstrated that metal complexes derived from this compound exhibit exceptional catalytic activity in alkene epoxidation reactions.

In conclusion, 5-(2-Bromoethyl)-2,3-Dichloropyridine is a multifaceted compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, while recent advancements have expanded its applications into medicine and materials science. As research continues to uncover new possibilities for this compound, its role as a key intermediate is likely to grow even further.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.